molecular formula C10H14BNO4S B2650096 (4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid CAS No. 1310707-21-1

(4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid

Cat. No.: B2650096
CAS No.: 1310707-21-1
M. Wt: 255.1
InChI Key: JPKQLUSZZBFWFK-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of boronic acids in chemical reactions often involves the formation of cyclic esters with 1,2- or 1,3-diols, which is a reversible process . This property allows boronic acids to act as Lewis acids and form stable covalent complexes with various compounds .

Safety and Hazards

While specific safety data for “(4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid” is not available, boronic acids in general can cause skin and eye irritation, and may cause respiratory irritation . It’s important to handle them with appropriate safety measures.

Future Directions

Boronic acids are increasingly being used in diverse areas of research, including sensing applications, medicinal chemistry, and materials science . Their unique properties and versatility suggest that they will continue to be a focus of future research in these areas .

Chemical Reactions Analysis

(4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol . Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted phenyl derivatives .

Properties

IUPAC Name

[4-[(cyclopropylsulfonylamino)methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO4S/c13-11(14)9-3-1-8(2-4-9)7-12-17(15,16)10-5-6-10/h1-4,10,12-14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKQLUSZZBFWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CNS(=O)(=O)C2CC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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